4-Cyano-2-fluorophenyl 4-propylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C₁₇H₁₄FNO₂ and a molecular weight of 283.2970 g/mol This compound is known for its unique structural properties, which include a cyano group, a fluorine atom, and a propylbenzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluorophenyl 4-propylbenzoate typically involves the esterification of 4-cyano-2-fluorophenol with 4-propylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-2-fluorophenyl 4-propylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution is typically employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Ester Hydrolysis: The major products are 4-cyano-2-fluorophenol and 4-propylbenzoic acid.
Reduction: The primary product is 4-amino-2-fluorophenyl 4-propylbenzoate.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-fluorophenyl 4-propylbenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyano-2-fluorophenyl 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-3-fluorophenyl 4-propylbenzoate: Similar in structure but with the fluorine atom at a different position.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar but with a longer alkyl chain.
Uniqueness
The presence of both a cyano group and a fluorine atom in the ortho position relative to each other enhances its ability to participate in diverse chemical reactions and interact with biological targets .
Eigenschaften
CAS-Nummer |
86831-20-1 |
---|---|
Molekularformel |
C17H14FNO2 |
Molekulargewicht |
283.30 g/mol |
IUPAC-Name |
(4-cyano-2-fluorophenyl) 4-propylbenzoate |
InChI |
InChI=1S/C17H14FNO2/c1-2-3-12-4-7-14(8-5-12)17(20)21-16-9-6-13(11-19)10-15(16)18/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
ZRXXZSJBDDRLNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.